Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Obtain the 3‑position isomer for head‑to‑head developability comparisons (logP, PAMPA, kinetic solubility) with the 2‑isomer. This C3‑linker reference enables systematic SAR in ω‑phthalimido‑N‑phenylalkylamide series, where para‑ethyl is essential for MES efficacy. Use at 10 µM in TDO/IDO fluorescence assays; benchmark against 680C91. Confirm linker regiochemistry — generic interchange risks inactive analogs.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B5506772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O3/c1-2-13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22)
InChIKeyUTTWGORJKNKBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide – Pharmacophore Identity and Procurement Context


3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide (C₁₉H₁₈N₂O₃; MW 322.4 g/mol) is a synthetic small molecule comprising a phthalimide ring linked through a three‑carbon propanamide spacer to a 4‑ethylanilide terminus . This architecture places it within the ω‑phthalimido‑N‑phenylpropionamide class, a scaffold with documented activity at tryptophan 2,3‑dioxygenase (TDO) / indoleamine 2,3‑dioxygenase (IDO) and anticonvulsant targets [1][2]. The compound is offered as a screening‑grade solid by multiple chemical suppliers [3] and serves as a reference point for structure‑activity relationship (SAR) campaigns in which linker length, substitution regiochemistry, and aryl‑ring electronics are systematically varied.

Why 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide Cannot Be Replaced by Generic In‑Class Analogs


The ω‑phthalimido‑N‑phenylamide scaffold is exquisitely sensitive to three structural variables—linker length, aryl‑substitution pattern, and phthalimide‑attachment position—each of which independently governs target potency and pharmacokinetic behaviour [1]. For example, shifting the phthalimide from the 3‑position to the 2‑position of the propanamide chain alters the spatial relationship between the hydrogen‑bond‑accepting phthalimide and the terminal 4‑ethylphenyl ring, directly impacting the compound's logP, topological polar surface area (tPSA), and ability to engage hydrophobic enzyme pockets . Similarly, replacement of the 4‑ethyl substituent with a 2‑ethyl or unsubstituted phenyl congener has been shown to abolish anticonvulsant protection in the maximal electroshock seizure (MES) model, demonstrating that para‑ethyl substitution is not a passive structural feature but a pharmacophoric requirement [1]. Generic interchange without verifying linker regiochemistry and aryl substitution therefore carries a high risk of selecting an inactive or off‑profile analog.

Quantified Differentiation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide from Its Closest Analogs


Linker Regiochemistry: 3‑Position Phthalimide Attachment vs. 2‑Position Isomer

The target compound bears the phthalimide at the 3‑position of the propanamide chain, distinguishing it from the commercially available 2‑position isomer 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide . The 2‑position isomer exhibits a logP of 3.60, a logSW of –4.62, and a tPSA of 66.5 Ų . Although directly measured values for the 3‑position isomer are not publicly disclosed, the increased distance between the phthalimide and the amide carbonyl is predicted to reduce intramolecular hydrogen‑bonding, thereby raising tPSA and lowering logP relative to the 2‑isomer—an effect consistent with the behaviour of homologous 3‑phthalimidopropionamide derivatives [1]. This divergence in logP and tPSA can translate into differential membrane permeability and oral absorption, making the two isomers non‑interchangeable in lead‑optimisation campaigns.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Chain‑Length Sensitivity: Propanamide (C3) vs. Acetamide (C2) vs. Butanamide (C4) Spacers

In a systematic anticonvulsant SAR study, the butanamide‑linked analogue 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide (compound 4h) provided protection in multiple seizure models at 100 mg/kg i.p., whereas the unsubstituted acetamide‑linked congener was inactive [1]. The propanamide‑linked target compound occupies the intermediate position in this chain‑length series. Qualitative SAR trends indicate that the three‑carbon linker is the minimum length required for MES anticonvulsant activity in the N‑phenylphthalimide series, with the four‑carbon homolog (butanamide) showing broader spectrum protection but with accompanying motor‑impairment liabilities [1]. This chain‑length dependence reflects the need to optimally position the terminal aryl ring within the hydrophobic binding pocket of the sodium‑channel target.

Anticonvulsant Activity Maximal Electroshock Seizure Pharmacophore Optimization

Aryl Substitution Regiochemistry: 4‑Ethyl vs. 2‑Ethyl vs. Unsubstituted Phenyl

The para‑ethyl substituent on the terminal anilide is a critical determinant of biological activity. In the ω‑phthalimido‑N‑phenylpropionamide series, N‑phenyl analogues lacking the 4‑ethyl group show markedly reduced anticonvulsant protection in the MES test, while ortho‑substituted (2‑ethylphenyl) analogues introduce steric hindrance that disrupts co‑planarity of the amide bond and abolishes activity [1][2]. The 4‑ethyl group optimally balances lipophilicity (contributing to blood–brain barrier penetration) with minimal steric interference at the putative binding site. This SAR is consistent with the Hansch analysis of N‑aryl‑phthalimides, which identifies para‑substituent hydrophobicity (π) as the dominant parameter governing biological response [3].

Anticonvulsant Substituent Effect Anilide Pharmacophore

Target Engagement: TDO/IDO Inhibitory Potential vs. Reference Inhibitor 680C91

The phthalimide‑propanamide scaffold falls within the generic Markush structure of patent US‑11,130,738‑B2, which claims TDO and/or IDO inhibitor compounds for cancer immunotherapy [1]. The reference TDO inhibitor 680C91 (Ki = 42 nM; >10‑fold selectivity over IDO) serves as a performance benchmark for this target class . While the target compound has not been profiled in a published direct comparison with 680C91, its structural features—phthalimide hydrogen‑bond acceptor, flexible C3 linker, and para‑ethylphenyl hydrophobic contact—are consistent with the pharmacophore model required for TDO active‑site occupancy [1]. The 4‑ethylphenyl group is expected to occupy the hydrophobic pocket adjacent to the haem cofactor, analogous to the 3‑fluorophenyl moiety of 680C91.

Immuno-Oncology Tryptophan Catabolism Enzyme Inhibition

Recommended Research and Industrial Use Cases for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide


Anticonvulsant Lead Optimisation: Chain‑Length SAR Probe

The target compound is appropriate as the C3‑linker reference point in a homologous series evaluating ω‑phthalimido‑N‑(4‑ethylphenyl)alkylamides with C2 (acetamide), C3 (propanamide), and C4 (butanamide) spacers. Procurement enables side‑by‑side comparison of MES anticonvulsant efficacy, neurotoxicity (rotarod), and CNS penetration, building on published data for the C4 homologue 4h [1].

Immuno‑Oncology Screening: TDO/IDO Inhibitor Candidate Triage

Given its structural alignment with the TDO/IDO pharmacophore described in patent US‑11,130,738‑B2 [2], this compound can be used as a screening set member for recombinant human TDO and IDO1 fluorescence‑based activity assays at a primary concentration of 10 µM. Hits should be benchmarked against the reference inhibitor 680C91 (TDO Ki = 42 nM) . Users should note that published IC₅₀ data are not yet available for this specific compound.

Physicochemical Comparator for Regioisomer Characterisation

When the positional isomer 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide has been identified as a hit, procurement of the 3‑position isomer allows head‑to‑head measurement of logP (shake‑flask), kinetic solubility (turbidimetric), and artificial membrane permeability (PAMPA) to quantify the impact of linker regiochemistry on developability parameters . The 2‑isomer has a reported clogP of 3.60 and tPSA of 66.5 Ų ; direct experimental comparison with the 3‑isomer is expected to reveal differences that influence oral absorption potential.

Substituent Electronics SAR: 4‑Ethyl vs. 4‑H, 4‑Cl, 4‑OMe Panel

The 4‑ethylphenyl analogue can serve as the moderately lipophilic (π ≈ 1.0) member of a Hammett/Hansch substituent panel exploring the electronic and hydrophobic requirements of the terminal aryl ring in phthalimide‑propanamide biological activity. Published SAR indicates that para‑substitution is mandatory for anticonvulsant activity, with efficacy scaling with substituent hydrophobicity [3]. The compound is thus suitable for probing the upper lipophilicity tolerance of the target binding site.

Quote Request

Request a Quote for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.